molecular formula C15H18N4O2 B11666708 3-tert-butyl-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-tert-butyl-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11666708
M. Wt: 286.33 g/mol
InChI Key: BXLRSAILPHGXJT-CXUHLZMHSA-N
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Description

3-tert-butyl-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with a unique structure that includes a pyrazole ring, a tert-butyl group, and a hydroxyphenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-tert-butyl-1H-pyrazole-5-carbohydrazide with 2-hydroxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel and may be carried out under high temperature and pressure.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinone derivatives, while reduction of the imine group would produce the corresponding amine.

Scientific Research Applications

3-tert-butyl-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-tert-butyl-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets in biological systems. The hydroxyphenyl group can form hydrogen bonds with proteins, while the pyrazole ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-butyl-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide
  • 3-tert-butyl-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide
  • 3-tert-butyl-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

3-tert-butyl-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the hydroxyphenyl moiety allows for specific interactions with biological targets .

Properties

Molecular Formula

C15H18N4O2

Molecular Weight

286.33 g/mol

IUPAC Name

5-tert-butyl-N-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H18N4O2/c1-15(2,3)13-8-11(17-18-13)14(21)19-16-9-10-6-4-5-7-12(10)20/h4-9,20H,1-3H3,(H,17,18)(H,19,21)/b16-9+

InChI Key

BXLRSAILPHGXJT-CXUHLZMHSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC=CC=C2O

Canonical SMILES

CC(C)(C)C1=CC(=NN1)C(=O)NN=CC2=CC=CC=C2O

Origin of Product

United States

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